molecular formula C8H8ClN3 B11909278 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine

6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11909278
M. Wt: 181.62 g/mol
InChI Key: JRZHHMWXLTYPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine (CAS 1956341-93-7) is a high-value chemical building block in medicinal chemistry and drug discovery research. This heterocyclic compound features an imidazo[4,5-b]pyridine scaffold, a privileged structure in the design of kinase inhibitors . The specific chloro and dimethyl substitutions on the core structure are known to enhance both the potency and physicochemical properties of inhibitor compounds, making this reagent a critical intermediate for researchers developing new therapeutic agents . Mechanism of Action and Specific Use-Cases Compounds based on the imidazo[4,5-b]pyridine scaffold typically function by acting as ATP-competitive inhibitors. They bind to the hinge region of kinase enzymes, thereby blocking ATP binding and subsequent phosphorylation signaling that drives disease progression . Research indicates that derivatives of this scaffold, particularly those with halogen substitutions at the 6-position, demonstrate significant inhibitory activity against Aurora kinases (Aurora-A, Aurora-B) and FLT3 kinase . Aurora kinases are key regulators of mitosis, and their overexpression is documented in a wide range of human cancers, including breast, colorectal, and ovarian carcinomas, as well as acute myeloid leukemia (AML) . The inhibition of these kinase targets can lead to cell cycle arrest and apoptosis in malignant cells, positioning this compound as a key precursor in oncology drug discovery programs. Product Specifications & Handling This product is supplied with the following specifications: Molecular Formula: C 8 H 8 ClN 3 , Molecular Weight: 181.62 g/mol . For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C . This product is for research purposes only and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8ClN3/c1-4-6(9)5(2)12-8-7(4)10-3-11-8/h3H,1-2H3,(H,10,11,12)

InChI Key

JRZHHMWXLTYPJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=C1Cl)C)N=CN2

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Fusion Glycosylation

The foundational approach to imidazo[4,5-b]pyridine derivatives involves 2-amino-4-picoline (10) as a starting material. As detailed in a five-step synthesis protocol, 2-amino-4-picoline undergoes sequential methylation and cyclization to yield 7-methyl-3H-imidazo[4,5-b]pyridine (15) . For the target compound, this route requires strategic halogenation and additional methylation steps.

Critical modifications include:

  • Chlorination at Position 6 : Introducing chlorine at the 6-position is achieved via electrophilic substitution using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

  • Dimethylation at Positions 5 and 7 : Dimethyl groups are incorporated through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions, though steric hindrance necessitates careful optimization of reaction temperatures and catalysts.

This method achieves an overall yield of 35–40%, with regioselectivity confirmed by NMR and high-resolution mass spectrometry (HRMS).

Halogenation and Coupling Strategies

Bromination of 6-Chloropyridin-3-Amine

A pivotal intermediate in alternative routes is 6-chloropyridin-3-amine, which undergoes bromination to introduce functional handles for subsequent cyclization. In a representative procedure, bromine (24.86 g, 155.57 mmol) reacts with 6-chloropyridin-3-amine in acetic acid at 25°C for 1 hour, yielding 2-bromo-6-chloropyridin-3-amine with 99.8% efficiency. This intermediate is critical for Suzuki-Miyaura couplings to install methyl groups at positions 5 and 7.

Table 1: Bromination Reaction Conditions and Outcomes

ParameterValueSource
Starting Material6-Chloropyridin-3-amine
Bromine Equivalents1.0 eq
SolventAcetic Acid
Temperature25°C
Yield99.8%

One-Pot Tandem Synthesis from 2-Chloro-3-Nitropyridine

SNAr Reaction–Reduction–Heterocyclization Sequence

A streamlined method reported by ACS Omega employs 2-chloro-3-nitropyridine as a precursor. The one-pot process involves:

  • Nucleophilic Aromatic Substitution (SNAr) : Reaction with methylamine to introduce the 5-methyl group.

  • Nitrogen Reduction : Catalytic hydrogenation converts the nitro group to an amine.

  • Cyclization : Intramolecular condensation with trimethyl orthoacetate forms the imidazo[4,5-b]pyridine core.

This route achieves a 65% yield and minimizes byproducts through precise control of reaction stoichiometry and temperature gradients.

Comparative Analysis of Methodologies

Yield and Scalability Considerations

  • Fusion Glycosylation Route : While reliable, the multi-step nature limits scalability, with purification challenges at each stage.

  • Bromination-Coupling Approach : High efficiency in bromination steps is offset by the cost of palladium catalysts in cross-coupling reactions.

  • One-Pot Synthesis : Superior atom economy and reduced purification needs make this method industrially viable despite moderate yields.

Table 2: Key Metrics Across Synthetic Routes

MethodOverall YieldScalabilityCost Efficiency
Fusion Glycosylation35–40%ModerateLow
Bromination-Coupling45–50%HighModerate
One-Pot Tandem60–65%HighHigh

Mechanistic Insights and Side-Reaction Mitigation

Regioselectivity in Cyclization Steps

The formation of the imidazo[4,5-b]pyridine ring is highly sensitive to reaction conditions. For example, using excess trimethyl orthoacetate in the one-pot method ensures complete cyclization but risks over-alkylation at the 3-position. Similarly, competing pathways in Friedel-Crafts alkylation can lead to isomeric byproducts, necessitating Lewis acid catalysts like AlCl₃ to enhance selectivity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C6

The chlorine atom at position 6 serves as a prime site for nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atoms. Key reactions include:

Reaction with Amines
Primary and secondary amines undergo SNAr under mild aqueous conditions (H₂O-IPA, 80°C), yielding 6-amino derivatives. For example:

  • Reaction with benzylamine produces 6-(benzylamino)-5,7-dimethyl-3H-imidazo[4,5-b]pyridine in >90% yield .

  • Piperazine derivatives form under similar conditions, enabling access to kinase inhibitors .

Conditions Optimization

ParameterOptimal ValueImpact on Yield
SolventH₂O:IPA (1:1)Maximizes solubility and reaction rate
Temperature80–85°CBalances kinetics and selectivity
CatalystNone requiredAvoids metal contamination

Transition Metal-Catalyzed Cross-Couplings

The C6 position participates in palladium-mediated reactions:

Suzuki-Miyaura Coupling
Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) generates biaryl derivatives. For instance:

  • 6-Phenyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is obtained in 78% yield, enhancing π-stacking interactions in kinase binding .

Sonogashira Coupling
Alkynes react via Pd/Cu catalysis (Pd(PPh₃)₂Cl₂, CuI, DABCO) to form 6-alkynyl derivatives, useful for fluorescent probes .

Electrophilic Substitution and Functionalization

The methyl groups at positions 5/7 direct electrophiles to meta/para positions:

Halogenation

  • Bromination (NBS, CCl₄, 70°C) selectively substitutes the C4 position, yielding 4-bromo-6-chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine .

Sulfonation
Reaction with chlorosulfonic acid introduces sulfonyl groups at C2, enabling further derivatization for antimicrobial agents .

Biological Activity Correlation

Chemical modifications directly impact pharmacological properties:

DerivativeModificationBiological TargetIC₅₀/Kd (nM)
6-(4-Chlorobenzyl)piperazine C6 substitutionAurora-A kinase7.5
6-Phenyl Suzuki couplingFLT3 kinase6.2
4-Bromo Electrophilic substitutionFungicidal activity (EC₅₀)40 μM

Stability and Reactivity Trends

  • Solubility : Poor in water (<0.1 mg/mL) but soluble in DMSO or DMF .

  • pH Sensitivity : Stable under acidic conditions (pH 2–6) but degrades in strong bases (pH >10) via ring-opening.

This reactivity profile positions 6-chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine as a versatile scaffold for drug discovery, particularly in oncology and infectious disease research .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine exhibits promising anticancer properties. It has been identified as a potential inhibitor of various kinases involved in cancer progression. Specifically, it has shown activity against FLT3 and Aurora kinases, which are crucial in the treatment of acute myeloid leukemia .

Case Study:
A study optimized imidazo[4,5-b]pyridine derivatives for their inhibitory effects on FLT3 and Aurora kinases. The findings highlighted that derivatives similar to this compound could serve as effective preclinical candidates for cancer therapy .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Studies have evaluated its efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicate moderate activity, suggesting potential for development into antibacterial agents .

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Bacillus subtilis10 µg/mL

Antitubercular Activity

Another significant application of this compound is in the fight against tuberculosis. Derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis. Some compounds exhibited low MIC values, indicating strong potential as antitubercular agents .

Case Study:
In vitro studies revealed that specific derivatives of imidazo[4,5-b]pyridine had MIC values ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis, demonstrating their effectiveness .

Mechanism of Action

The mechanism of action of 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it has been found to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of imidazo[4,5-b]pyridine derivatives are highly dependent on substituent type and position. Key comparisons include:

6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
  • Substituents : Bromo (position 6), phenyl (position 2).
  • Activity : Antimicrobial (alkylation at N3/N4 positions under phase-transfer catalysis yields derivatives with varied efficacy) .
  • Synthesis : Alkylation reactions achieve moderate yields (10–49%) .
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • Substituents: Amino (position 2), methyl (position 1), phenyl (position 6).
  • Activity: Carcinogenic heterocyclic amine forming DNA adducts, inducing microsatellite instability in rat colon tumors .
  • Key Difference: The amino and phenyl groups in PhIP contribute to mutagenicity, unlike the chloro and methyl groups in the target compound, which may reduce genotoxic risk .
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
  • Substituents : Ethyl (position 2), methyl (positions 5 and 7).
  • Physicochemical Properties : Soluble in DMF (30 mg/mL), stable at -20°C .
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
  • Core Structure : Thiazolo[4,5-b]pyridine (vs. imidazo).
  • Activity : Anticancer via FRAP assays, outperforming standard antioxidants like BHT .
  • Key Difference : The thiazolo ring introduces sulfur, altering electronic properties and redox activity compared to nitrogen-rich imidazo derivatives.

Pharmacological Activity

Compound Substituents Key Activity Mechanism/Findings Reference
6-Chloro-5,7-dimethyl-3H-imidazo[...] Cl (6), 5,7-diMe Hypothesized antimicrobial Structural similarity to receptor antagonists
6-Bromo-2-phenyl-3H-imidazo[...] Br (6), Ph (2) Antimicrobial Alkylation at N3/N4 enhances activity
PhIP NH2 (2), Me (1), Ph (6) Carcinogenic DNA adduct formation, microsatellite instability
2-Ethyl-5,7-dimethyl-3H-imidazo[...] Et (2), 5,7-diMe Antihypertensive Angiotensin II receptor antagonism
5,7-Dimethyl-thiazolo[...] Thiazolo core, 5,7-diMe Anticancer High FRAP activity (2485.5 ± 4.2 μmol/L)

Biological Activity

6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring with chlorine and methyl substituents, endows it with diverse biological activities. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₉ClN₂
  • Molecular Weight : 182.63 g/mol
  • Structure : The compound features a bicyclic structure that is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli200 μg/mL
Pseudomonas aeruginosa500 μg/mL

Anti-Cancer Activity

The compound has also been studied for its anti-cancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7. Additionally, in vivo studies show that it can suppress tumor growth in mice models .

Case Study : A study involving tumor-suffering mice treated with this compound showed a significant reduction in tumor size compared to control groups. The IC₅₀ values for the compound were reported at approximately 25.72 ± 3.95 μM, indicating its potency in inhibiting cancer cell proliferation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases associated with cancer progression and microbial resistance.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through pathways involving caspases and other apoptotic factors.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications to the imidazo or pyridine rings can enhance or diminish its activity.

Compound NameStructure CharacteristicsUnique Features
6-Methyl-3H-imidazo[4,5-b]pyridineMethyl group at position 6Exhibits lower potency than chlorinated analogs
7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridineChlorine at position 7Increased activity against certain kinases
5-Bromo-3H-imidazo[4,5-b]pyridineBromine substituent at position 5Enhanced antimicrobial properties

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized for yield?

Methodological Answer: Two primary synthetic strategies are derived from analogous imidazo[4,5-b]pyridine systems:

  • Route 1 (Nitro Reduction Pathway): Start with a nitropyridine precursor (e.g., 2-amino-4,6-dimethyl-3-nitropyridine). Catalytic hydrogenation (10% Pd/C in propionic acid) reduces the nitro group and facilitates cyclization. Yields >80% are achievable under optimized pressure (50 psi H₂) and temperature (80°C) .
  • Route 2 (Cyclocondensation): Use aminoacetonitrile with a nitrile precursor (e.g., propionitrile) under phase-transfer catalysis (e.g., p-toluenesulfonic acid in DMF). This method requires precise stoichiometry (1:1.2 molar ratio) and reflux conditions (120°C, 12 hrs) for 55% yield .
    Optimization Tips: Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). For scale-up, prioritize Route 1 due to better reproducibility and reduced byproducts.

Q. What are the solubility properties of this compound, and how should stock solutions be prepared for biological assays?

Methodological Answer:

  • Solubility Data:

    SolventSolubility (mg/mL)
    DMSO30
    Ethanol10
    PBS (pH 7.4)0.25
  • Stock Preparation: Dissolve in DMSO to 30 mg/mL, then dilute in PBS to ≤0.5 mg/mL. Vortex for 5 min and centrifuge (10,000 rpm, 5 min) to remove particulates. Avoid storage >24 hrs in aqueous buffers to prevent precipitation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Key signals include the imidazole proton (δ 8.2–8.5 ppm, singlet) and methyl groups (δ 2.3–2.6 ppm, doublet). For 13C, the C-6 chloro substituent appears at δ 115–120 ppm .
  • Mass Spectrometry (ESI): Expected [M+H]+ at m/z 196.1. Use high-resolution MS to distinguish from isomeric byproducts .
  • UV-Vis: Peaks at 244 nm and 286 nm (ε > 10,000 M⁻¹cm⁻¹) confirm aromatic conjugation .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization at the 6-chloro position be addressed?

Methodological Answer: The 6-chloro group exhibits low reactivity due to electron-withdrawing effects from the imidazole ring. Strategies include:

  • Activation via Microwave-Assisted Synthesis: Use Pd(PPh₃)₄ with aryl boronic acids (e.g., Suzuki coupling) at 150°C for 30 min to achieve selective substitution .
  • Protection-Deprotection: Temporarily protect the 5- and 7-methyl groups with acetyl before nucleophilic substitution (e.g., NaN₃ in DMF, 100°C), followed by deprotection with NaOH .

Q. What computational strategies can predict the antioxidative potential of derivatives, and how do they correlate with experimental results?

Methodological Answer:

  • DFT Calculations: Calculate HOMO-LUMO gaps (ΔE < 4 eV indicates strong electron-donating capacity) and bond dissociation enthalpies (BDE < 85 kcal/mol for O-H bonds predicts radical scavenging activity) .
  • Molecular Docking: Screen against ROS-generating enzymes (e.g., NADPH oxidase) using AutoDock Vina. Correlate docking scores (≤ -7.0 kcal/mol) with experimental IC₅₀ values from DPPH/ABTS assays .

Q. How do structural modifications at the 5- and 7-methyl groups influence binding to biological targets like GPR4?

Methodological Answer:

  • Methyl-to-Ethyl Substitution: Increases hydrophobic interactions with GPR4’s allosteric pocket (ΔΔG ≈ -1.2 kcal/mol). Synthesize via reductive alkylation (NaBH₄, RCHO) .
  • Fluorine Substitution: Replace methyl with CF₃ to enhance binding affinity (Kd improvement from 150 nM to 45 nM). Confirm via SPR assays .

Q. How can contradictions in biological activity data across studies be systematically analyzed?

Methodological Answer:

  • Meta-Analysis Framework:
    • Compile IC₅₀ values from heterogeneous assays (e.g., antimicrobial vs. anticancer) .
    • Normalize data using Z-scores to account for variability in cell lines (e.g., HeLa vs. MCF-7).
    • Apply multivariate regression to identify confounding variables (e.g., solvent residues in stock solutions) .

Q. What metabolic pathways are implicated in the biotransformation of this compound?

Methodological Answer:

  • Phase I Metabolism: CYP1A2-mediated hydroxylation at the 5-methyl group generates 5-hydroxymethyl metabolites. Detect via LC-MS/MS (Q-TOF) with isotopic labeling .
  • Phase II Conjugation: Glucuronidation at N-3 position (UGT1A9 isoform). Use recombinant UGTs + UDPGA cofactor to confirm metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.